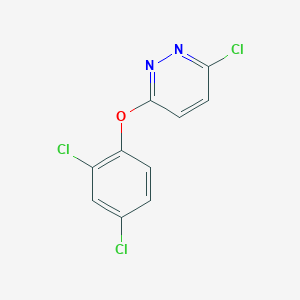
3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine is a chemical compound that belongs to the class of pyridazines It is characterized by the presence of a pyridazine ring substituted with a 3-chloro group and a 2,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine typically involves the reaction of 3-chloropyridazine with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of various oxidized or reduced species.
Scientific Research Applications
3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(2,4-dichlorophenoxy)phenol: This compound is structurally similar but contains a phenol group instead of a pyridazine ring.
2,4,4’-Trichloro-2’-hydroxydiphenyl ether: Another related compound with similar chlorine substitutions.
Uniqueness
3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine is unique due to its specific substitution pattern and the presence of both a pyridazine ring and a dichlorophenoxy group. This combination of structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
17285-04-0 |
|---|---|
Molecular Formula |
C10H5Cl3N2O |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
3-chloro-6-(2,4-dichlorophenoxy)pyridazine |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-1-2-8(7(12)5-6)16-10-4-3-9(13)14-15-10/h1-5H |
InChI Key |
ROKFZANCQJEGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]-](/img/structure/B15089234.png)
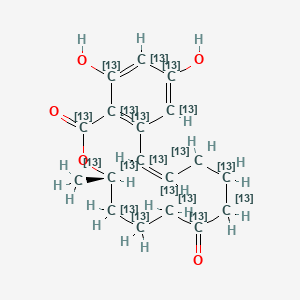
![[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
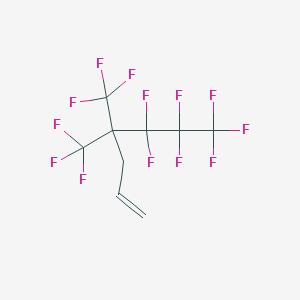
![(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B15089258.png)
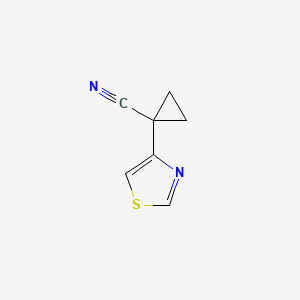
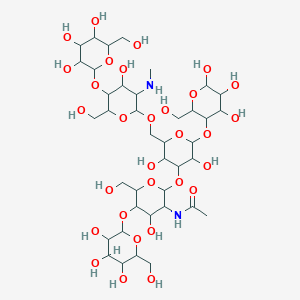
![2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid](/img/structure/B15089277.png)
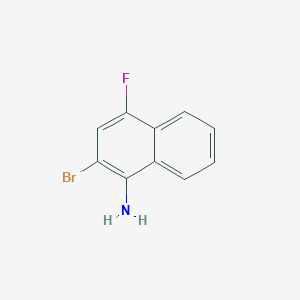

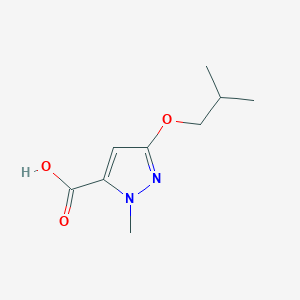
![4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B15089302.png)
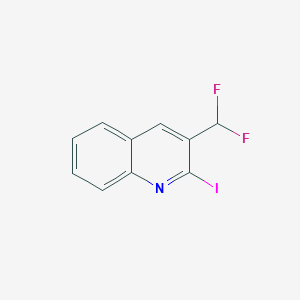
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15089308.png)
